molecular formula C10H9NO4 B3143842 3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid CAS No. 537657-97-9

3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid

Cat. No.: B3143842
CAS No.: 537657-97-9
M. Wt: 207.18 g/mol
InChI Key: KETFZTDHSKCSAT-UHFFFAOYSA-N
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Description

Identification of Key Pharmacophoric Features of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound scaffold, the key pharmacophoric features can be deduced from its structure and the SAR of related compounds.

The essential pharmacophoric elements are likely to include:

The 2-Oxo-1,3-oxazolidinone Ring: This core structure acts as a rigid scaffold, positioning the other functional groups in a defined spatial orientation. The carbonyl oxygen and the nitrogen atom can act as hydrogen bond acceptors.

The Phenyl Ring: This aromatic group provides a platform for van der Waals interactions and can be substituted to fine-tune electronic properties and introduce additional interaction points.

The Carboxylic Acid Group: This is a critical feature, likely serving as a key hydrogen bond donor and acceptor, and potentially forming a salt bridge with a basic residue in the receptor. The distance and orientation of this group relative to the oxazolidinone ring are crucial.

A hypothetical pharmacophore model for this class of compounds would likely feature a hydrogen bond acceptor (the oxazolidinone carbonyl), an aromatic ring feature, and a hydrogen bond donor/acceptor or negatively ionizable feature (the carboxylic acid).

Scaffold Hopping and Bioisosteric Replacement Strategies in Oxazolidinone-Benzoic Acid Research

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel chemotypes with improved properties.

Scaffold Hopping: This involves replacing the central oxazolidinone scaffold with a different ring system that maintains the essential spatial arrangement of the key pharmacophoric features. The goal is to discover new intellectual property, improve physicochemical properties, or overcome liabilities associated with the original scaffold. For the N-phenyl-2-oxazolidinone core, potential scaffold hops could include other five- or six-membered heterocycles that can similarly orient a phenyl ring and a side chain.

Bioisosteric Replacement: This strategy focuses on replacing specific functional groups with others that have similar physicochemical properties, leading to comparable biological activity. For the this compound structure, the carboxylic acid moiety is a prime candidate for bioisosteric replacement to enhance properties like oral bioavailability and cell permeability.

The following table presents common bioisosteres for the carboxylic acid group and their potential impact.

Original GroupBioisostereRationale for ReplacementPotential Advantages
Carboxylic AcidTetrazoleSimilar acidity and ability to form hydrogen bondsImproved metabolic stability and oral bioavailability
Carboxylic AcidHydroxamic AcidCan act as a hydrogen bond donor and acceptorMay have different binding interactions or chelation properties
Carboxylic AcidAcylsulfonamideMaintains acidic characterCan alter pKa and lipophilicity

These strategies allow medicinal chemists to explore a wider chemical space around the core this compound structure, leading to the discovery of new analogues with optimized therapeutic potential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c12-9(13)7-2-1-3-8(6-7)11-4-5-15-10(11)14/h1-3,6H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETFZTDHSKCSAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Computational and Theoretical Investigations of 3 2 Oxo 1,3 Oxazolidin 3 Yl Benzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimizationniscpr.res.invjst.vnnih.gov

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netresearchgate.net The MEP map visualizes the electrostatic potential on the electron density surface, using a color spectrum to indicate different charge regions.

For 3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid, the MEP map would be expected to show:

Negative Regions (Red/Yellow): These areas of high electron density are susceptible to electrophilic attack. They are predominantly located around the oxygen atoms of the carboxylic acid group and the carbonyl oxygen of the oxazolidinone ring. semanticscholar.org

Positive Regions (Blue): This region of low electron density indicates a nucleus-rich area prone to nucleophilic attack. The most significant positive potential is expected on the hydrogen atom of the carboxylic acid group. semanticscholar.org

Neutral Regions (Green): These areas, likely found over the carbon atoms of the benzene ring, represent regions of neutral or near-neutral potential.

This analysis helps in identifying the key sites for intermolecular interactions, such as hydrogen bonding.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing a molecule's chemical reactivity and electronic properties. wikipedia.orgossila.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org

HOMO: For this compound, the HOMO is likely to be localized on the electron-rich benzoic acid portion of the molecule.

LUMO: The LUMO is expected to be distributed across the oxazolidinone ring, which contains electronegative oxygen and nitrogen atoms.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org Conversely, a small gap suggests the molecule is more reactive. wikipedia.orgrsc.org Studies on structurally similar benzoic acid derivatives have reported HOMO-LUMO energy gaps in the range of 5.0 eV, indicating a stable molecular structure. actascientific.com

ParameterDescription
EHOMO (eV)Energy of the Highest Occupied Molecular Orbital
ELUMO (eV)Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE) (eV)Difference in energy between LUMO and HOMO

Quantum Chemical Reactivity Parameters (e.g., Koopmans' Theorem applications)niscpr.res.in

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity of the molecule. rsc.orgactascientific.com Based on Koopmans' theorem, the ionization potential (I) and electron affinity (A) can be approximated from the energies of the HOMO and LUMO, respectively (I ≈ -EHOMO; A ≈ -ELUMO). nih.gov

These values are then used to calculate other important parameters:

Electronegativity (χ): Measures the ability of a molecule to attract electrons (χ = (I + A) / 2). actascientific.com

Chemical Hardness (η): Represents the resistance to change in electron distribution (η = (I - A) / 2). rsc.org

Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between donor and acceptor (ω = μ² / 2η, where μ is the chemical potential, μ ≈ -χ).

ParameterFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2Electron-attracting tendency.
Chemical Hardness (η)η = (I - A) / 2Resistance to charge transfer.
Chemical Softness (S)S = 1 / 2ηMeasure of molecular polarizability.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide detailed information about its conformational flexibility and stability, particularly in a biological context such as in aqueous solution or when interacting with a protein. nih.gov By simulating the molecule's trajectory over a period (typically nanoseconds to microseconds), researchers can observe its dynamic behavior. Key analyses like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are used to assess the stability of the molecule's conformation and the flexibility of its constituent parts, respectively. researchgate.net This is especially valuable for validating the stability of a binding pose obtained from molecular docking studies. researchgate.net

In Silico Prediction of Molecular Interactions and Binding Affinities

In silico techniques are essential in modern drug discovery for predicting how a potential drug molecule (ligand) interacts with a biological target, typically a protein or nucleic acid. These methods allow for rapid screening of compounds and provide insights into the molecular basis of their activity before committing to costly and time-consuming laboratory synthesis and testing.

Molecular Docking Studies with Biological Macromoleculesniscpr.res.inresearchgate.net

Molecular docking is a computational technique that predicts the most likely binding mode and affinity of a ligand to the active site of a target protein. researchgate.netresearchgate.net Given that the oxazolidinone class of compounds includes potent antibiotics that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, a plausible target for docking studies of this compound would be a bacterial ribosome or associated enzymes. researchgate.netmdpi.com

A typical docking study would involve:

Preparing the 3D structures of the ligand (the benzoic acid derivative) and the target protein (e.g., peptidyl-transferase center of the 50S ribosome).

Using a docking algorithm to sample a large number of possible orientations of the ligand within the protein's active site.

Scoring these poses based on a function that estimates the binding affinity (e.g., in kcal/mol). A lower binding energy score typically indicates a more favorable and stable interaction. researchgate.net

The results would highlight the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex. researchgate.netmdpi.com For instance, the carboxylic acid and oxazolidinone carbonyl groups of the title compound would be prime candidates for forming hydrogen bonds with amino acid residues in the target's active site.

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
Bacterial 50S Ribosome (Hypothetical)--Hydrogen Bonding, Hydrophobic

Structure Activity Relationship Sar Studies and Molecular Design Principles for 3 2 Oxo 1,3 Oxazolidin 3 Yl Benzoic Acid Analogues

Impact of Substituent Modifications on Molecular Properties and Interactions

The substitution pattern on the phenyl ring of N-phenyl-2-oxazolidinone analogues plays a critical role in determining their molecular properties and interactions with biological targets. Research in related series of compounds, such as those targeting monoamine oxidase (MAO), has demonstrated that both the nature and position of substituents significantly affect inhibitory potency.

Generally, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring can modulate the electronic environment of the entire molecule. This, in turn, influences key properties such as pKa, lipophilicity, and the potential for hydrogen bonding or other non-covalent interactions with a target receptor. For instance, in a series of 5-hydroxymethyl-3-(substituted phenyl)-2-oxazolidinones, the nature of the substituent at the meta and para positions of the phenyl ring was found to be a determinant of activity.

The following table illustrates the impact of different substituents on the phenyl ring on the inhibitory activity against MAO-B, a common target for this class of compounds.

Compound IDSubstituent on Phenyl RingIC50 (µM) against MAO-B
1 3-H> 100
2 3-CH350.1
3 3-Cl25.7
4 4-F15.8
5 4-Cl10.2

This table is a representative example based on findings in related N-phenyl-2-oxazolidinone series and is for illustrative purposes.

From this data, a clear trend emerges where electron-withdrawing groups, such as halogens (Cl, F), at the para-position of the phenyl ring tend to enhance the inhibitory activity compared to an unsubstituted or methyl-substituted ring. This suggests that the electronic properties of the substituent are crucial for the interaction with the active site of the enzyme.

Stereochemical Considerations and Their Influence on Biological Recognition

Stereochemistry is a paramount consideration in the design of oxazolidinone-based compounds, as the spatial arrangement of atoms can profoundly impact their interaction with chiral biological macromolecules like enzymes and receptors. The 2-oxazolidinone (B127357) scaffold itself can possess a chiral center at the C5 position, and the specific configuration (R or S) is often critical for biological activity.

In many classes of oxazolidinone-based drugs, including the antibacterial agent linezolid, the (S)-configuration at the C5 position is essential for potent activity. This stereochemical preference arises from the specific three-dimensional fit of the molecule into its binding pocket on the bacterial ribosome. The C5 substituent of the (S)-enantiomer typically orients itself into a specific sub-pocket, forming favorable interactions, whereas the (R)-enantiomer is unable to achieve this optimal binding conformation.

While 3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid itself does not have a chiral center on the oxazolidinone ring unless substituted at the C4 or C5 positions, the introduction of chiral substituents on the phenyl ring or other parts of the molecule would necessitate a careful evaluation of the stereochemical impact on biological recognition. The synthesis of enantiomerically pure oxazolidinones is a key strategy in medicinal chemistry to ensure the desired therapeutic effect and to avoid potential off-target effects or reduced potency associated with a racemic mixture.

Design Strategies for Modulating Binding Affinity to Target Receptors

The modulation of binding affinity for this compound analogues involves several key design strategies. These strategies are aimed at optimizing the non-covalent interactions between the ligand and its target receptor.

Mechanistic Insights into Molecular Interactions and Biological Recognition of 3 2 Oxo 1,3 Oxazolidin 3 Yl Benzoic Acid

Investigation of Molecular Binding Mechanisms with Enzymes and Proteins

The primary molecular target for many oxazolidinone derivatives is the bacterial ribosome, specifically the 50S subunit. nih.govnih.gov It is hypothesized that 3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid, owing to its core oxazolidinone structure, would also interact with this target. The binding site is located within the peptidyl transferase center (PTC), a highly conserved region of the ribosome.

Structure-activity relationship (SAR) studies on various oxazolidinones have demonstrated that the N-phenyl ring (in this case, substituted with a benzoic acid group) plays a crucial role in the binding process. nih.gov This aromatic ring typically orients into a specific pocket within the ribosome. The nature and position of the substituent on this ring can significantly influence binding affinity and, consequently, biological activity.

Analysis of Ligand-Receptor Complex Formation

The formation of a stable ligand-receptor complex is a prerequisite for the biological activity of any drug molecule. For oxazolidinones targeting the ribosome, this complex is formed through a series of non-covalent interactions. Molecular docking studies on analogous compounds suggest that the oxazolidinone ring itself is a key pharmacophore that anchors the molecule to the binding site. nih.govnih.gov

The 3-phenyl group, bearing the benzoic acid in the case of the title compound, would likely extend into a hydrophobic pocket of the ribosomal binding site. The carboxylic acid group of the benzoic acid moiety could potentially form additional interactions, such as hydrogen bonds or electrostatic interactions, with amino acid residues or the ribosomal RNA within this pocket. These interactions would contribute to the stability of the ligand-receptor complex and could modulate the inhibitory potency.

The table below summarizes the potential interactions based on studies of analogous compounds.

Molecular Component Potential Interacting Partner in Ribosome Type of Interaction
Oxazolidinone Ring23S rRNAHydrogen Bonds, Van der Waals
Phenyl RingHydrophobic PocketHydrophobic Interactions
Benzoic Acid (Carboxyl)Amino Acid Residues (e.g., Lys, Arg) or rRNAHydrogen Bonds, Electrostatic

Role of Intermolecular Forces in Biological Activity (e.g., Van der Waals, Electrostatic, Hydrogen Bonds)

The biological activity of this compound is fundamentally governed by the interplay of various intermolecular forces that stabilize its interaction with a biological target. scielo.br

Hydrogen Bonds: The carbonyl oxygen of the oxazolidinone ring and the hydroxyl and carbonyl groups of the benzoic acid are potential hydrogen bond acceptors and donors. These interactions are highly directional and play a critical role in defining the specific orientation of the molecule within the binding site.

Electrostatic Interactions: The carboxylic acid group of the benzoic acid moiety will be ionized at physiological pH, carrying a negative charge. This can lead to strong electrostatic interactions with positively charged residues (like lysine (B10760008) or arginine) in the target protein, significantly enhancing the binding affinity.

The collective contribution of these forces determines the stability of the ligand-target complex and, consequently, the efficacy of the compound.

Enzymatic Inhibition or Activation Mechanisms (at a molecular level)

For oxazolidinones that target the bacterial ribosome, the primary mechanism of action is the inhibition of protein synthesis at the initiation phase. nih.gov By binding to the 50S subunit, they prevent the formation of the 70S initiation complex, a crucial step in translation. This is a distinct mechanism compared to many other classes of antibiotics, which often target later stages of protein synthesis.

Should this compound inhibit other enzymes, the mechanism would be specific to the particular enzyme's active site. For instance, if it were to inhibit a protease, it might act as a competitive inhibitor, binding to the active site and preventing the natural substrate from binding. The benzoic acid group could mimic a part of the natural substrate, thereby facilitating this competitive inhibition.

Conversely, while less common for this class of compounds, activation of an enzyme is also a theoretical possibility. This could occur if the binding of the molecule induces a conformational change in the enzyme that leads to a more active state.

Cellular Target Identification and Pathway Modulation Research

While the primary cellular target for many oxazolidinones is the bacterial ribosome, the broader class of benzoic acid derivatives has been shown to modulate various cellular pathways. mdpi.comstmjournals.com For example, certain benzoic acid derivatives have been found to influence the proteostasis network, which is responsible for maintaining protein balance within a cell. mdpi.com

Research into the specific cellular targets of this compound would likely involve a combination of approaches:

Affinity Chromatography: To isolate proteins that bind to the compound.

Proteomics: To identify changes in protein expression levels in cells treated with the compound.

Genetic Screens: To identify genes that, when mutated, confer resistance or sensitivity to the compound.

Such studies would be crucial to fully elucidate the spectrum of biological activities of this compound and to identify any novel cellular pathways it may modulate.

Derivatization and Advanced Applications of 3 2 Oxo 1,3 Oxazolidin 3 Yl Benzoic Acid in Chemical Research

Synthesis of Metal Complexes Involving 3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid as a Ligand

The presence of a carboxylic acid group and potential donor atoms within the oxazolidinone ring makes this compound a suitable candidate for use as a ligand in coordination chemistry. The carboxylate group can coordinate to metal ions in various modes, including monodentate, bidentate chelating, or bridging fashions. This versatility allows for the construction of diverse metal-organic frameworks (MOFs) and coordination polymers. nih.gov

Research on analogous benzoic acid derivatives demonstrates their capability to form stable complexes with a range of transition metals. For instance, Schiff base complexes derived from aminobenzoic acids have been synthesized with Fe(II), Cu(II), and Zn(II), where the ligand coordinates through the carboxylate oxygen and an imine nitrogen. yu.edu.jo Similarly, 4-(2-methyl-4-oxoquinazoline-3(4H)-yl) benzoic acid has been used to synthesize octahedral complexes with Co(II), Ni(II), and Cu(II), and a square pyramidal complex with V(IV). uobaghdad.edu.iqresearchgate.net

In the case of this compound, it is anticipated to act as a ligand, coordinating primarily through the deprotonated carboxylic acid group. The synthesis of such complexes would typically involve the reaction of the ligand with a suitable metal salt (e.g., chlorides or nitrates) in a solvent like ethanol (B145695) or a DMF/DMSO mixture, often under reflux conditions. yu.edu.jouobaghdad.edu.iq The resulting metal complexes are often colored solids with distinct melting or decomposition points and solubility profiles different from the free ligand. yu.edu.jo Characterization of these complexes would involve techniques such as FT-IR spectroscopy to confirm the coordination of the carboxylate group, elemental analysis to determine the metal-to-ligand stoichiometry, and magnetic susceptibility measurements to elucidate the geometry of the complex. uobaghdad.edu.iqresearchgate.net

Table 1: Potential Metal Complexes and Characterization Data (Based on Analogous Systems)

Metal Ion Potential Complex Stoichiometry (Metal:Ligand) Expected Geometry Relevant Characterization Techniques
Cu(II) 1:2 Distorted Square Planar or Octahedral yu.edu.jouobaghdad.edu.iq Elemental Analysis, FT-IR, UV-Vis, Magnetic Susceptibility
Co(II) 1:2 Octahedral uobaghdad.edu.iqresearchgate.net Elemental Analysis, FT-IR, UV-Vis, Magnetic Susceptibility
Ni(II) 1:2 Octahedral uobaghdad.edu.iqresearchgate.net Elemental Analysis, FT-IR, UV-Vis, Magnetic Susceptibility
Zn(II) 1:2 Tetrahedral or Octahedral yu.edu.jo Elemental Analysis, FT-IR, ¹H-NMR

Conjugation with Biologically Active Molecules for Enhanced Specificity

The chemical structure of this compound is well-suited for conjugation to other biologically active molecules. The carboxylic acid functional group serves as a prime attachment point for forming covalent linkages, most commonly amide bonds, with molecules containing primary or secondary amine groups. This conjugation strategy is a cornerstone of medicinal chemistry for developing targeted therapies and multifunctional drugs.

The oxazolidinone moiety is a key structural feature in antibiotics like Linezolid, which act by inhibiting bacterial protein synthesis. nih.gov By conjugating the this compound scaffold to another bioactive agent, it is theoretically possible to create a hybrid molecule with dual activity or to use one part of the molecule to direct the other to a specific biological target. For example, linking it to a peptide that targets a specific cell receptor could enhance the specificity of the oxazolidinone's potential activity.

The synthesis of such conjugates would typically involve the activation of the carboxylic acid group, for example, by converting it to an acyl chloride or by using standard peptide coupling reagents (e.g., DCC, EDC/HOBt). This activated intermediate can then react with an amine-containing bioactive molecule to form a stable amide bond. A similar synthetic logic is seen in the preparation of complex heterocyclic systems where different bioactive cores, such as benzimidazole (B57391) and oxazolidinone, are linked together. nih.gov

Development of Prodrugs and Targeted Delivery Systems from an Academic Design Perspective

From an academic design perspective, this compound is an excellent candidate for the development of prodrugs. Prodrugs are inactive or less active precursors that are converted into the active drug within the body. This approach is often used to improve the pharmacokinetic properties of a drug, such as its solubility, stability, or ability to cross cell membranes. nih.gov

The carboxylic acid group is a common functional group targeted for prodrug design. It can be esterified to mask its polarity, thereby increasing lipid solubility and potentially enhancing absorption. For instance, a pivaloyloxymethyl (POM) ester could be synthesized, which is designed to be cleaved by intracellular esterases to release the active carboxylic acid. nih.gov Other strategies could involve creating phosphonoamidate or cycloSal prodrugs, which have shown success for other drug candidates. nih.gov

Furthermore, this compound can be incorporated into targeted delivery systems. Nanotechnology offers promising strategies for drug delivery, using nanocarriers to improve bioavailability and reduce side effects. mdpi.com The this compound could be attached to the surface of nanoparticles, liposomes, or polymers. This conjugation can help in targeting the drug to specific tissues or cells, such as cancer cells, by also attaching a targeting ligand (e.g., an antibody or a specific peptide) to the same nanoparticle.

Application in Co-crystal Engineering and Material Science Research

In the fields of crystal engineering and material science, this compound is a promising molecule for the formation of co-crystals. Co-crystals are crystalline structures composed of two or more different molecules, typically an active pharmaceutical ingredient (API) and a co-former, held together by non-covalent interactions. google.com This technique is widely used to modify the physicochemical properties of solids, such as solubility, stability, and melting point.

The target molecule possesses both a strong hydrogen bond donor (the carboxylic acid hydroxyl group) and multiple hydrogen bond acceptors (the two carbonyl oxygens of the oxazolidinone and carboxylic acid groups). This functionality makes it an excellent candidate for forming robust and predictable hydrogen-bonding networks, which are the basis of co-crystal design. The carboxylic acid group, in particular, can form well-known supramolecular synthons, such as the carboxylic acid dimer homosynthon or heterodimer synthons with other functional groups like amides or pyridines. researchgate.net

Research has shown that benzoic acid and its derivatives are effective co-formers. researchgate.netmdpi.com Therefore, this compound could be co-crystallized with other APIs to enhance their properties, or it could itself be the API whose properties are modified by a benign co-former. The resulting co-crystals could exhibit improved physical characteristics relevant to pharmaceutical development or create novel materials with interesting optical or electronic properties. nih.gov

Table 2: Potential Co-crystal Formers and Predicted Hydrogen Bond Interactions

Co-former Class Example Co-former Potential Supramolecular Synthon
Pyridines Isonicotinamide Acid-Pyridine Heterosynthon (O-H···N)
Carboxylic Acids Benzoic Acid researchgate.net Acid-Acid Homosynthon (O-H···O)
Amides Urea Acid-Amide Heterosynthon (O-H···O)

Utilization as Building Blocks in Complex Molecule Synthesis

The term "building block" aptly describes this compound due to its bifunctional nature, which allows it to serve as a versatile starting point for the synthesis of more complex molecules. researchgate.netmdpi.com The presence of two distinct and reactive functional regions—the aromatic carboxylic acid and the saturated N-heterocyclic oxazolidinone—enables chemists to perform selective modifications at different parts of the molecule.

The carboxylic acid group can undergo a wide range of transformations. It can be converted into esters, amides, acid halides, or anhydrides, or it can be reduced to an alcohol. The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for the introduction of further functional groups. On the other hand, the oxazolidinone ring, while relatively stable, can be cleaved under certain conditions or serve as a structural motif to be incorporated into a larger molecular architecture. nih.gov

This building block approach is fundamental to modern organic synthesis, including the generation of compound libraries for drug discovery and the construction of complex natural products. nih.govmdpi.com For example, the synthesis of novel indole (B1671886) derivatives containing other heterocyclic moieties like 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) highlights the strategy of combining different pharmacophores to create molecules with potentially enhanced biological activity. academie-sciences.fr Similarly, this compound can be used to synthesize new series of compounds for biological evaluation or as ligands for creating novel coordination polymers. mdpi.com

Future Research Directions and Unexplored Avenues for 3 2 Oxo 1,3 Oxazolidin 3 Yl Benzoic Acid

Exploration of Novel Synthetic Methodologies

The future synthesis of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid and its derivatives could benefit significantly from the adoption of novel and green chemistry principles. Current synthetic routes for similar N-aryl oxazolidinones often involve multi-step processes that may use harsh reagents or require stringent reaction conditions. taylorfrancis.comresearchgate.net Future research should focus on developing more efficient, stereoselective, and environmentally benign synthetic strategies.

Key research avenues include:

Catalytic Approaches: Investigating metal-catalyzed coupling reactions could provide a more direct route to the N-aryl bond. mdpi.com Additionally, the use of organocatalysis presents a "greener" alternative to traditional methods. rsc.org

One-Pot Syntheses: Designing a convergent one-pot synthesis where the oxazolidinone ring is formed and coupled with the benzoic acid precursor in a single reaction vessel would improve efficiency and reduce waste. nih.gov

Flow Chemistry: The application of continuous flow chemistry could enable better control over reaction parameters, improve safety, and allow for easier scalability. rsc.org

CO2 as a Feedstock: Exploring methods that utilize carbon dioxide as a C1 source for constructing the oxazolidinone ring would align with sustainable chemistry goals. mdpi.com

A comparison of potential synthetic approaches is detailed in the table below.

MethodologyPotential AdvantagesKey Research Challenge
Organocatalytic Cyclization Metal-free, reduced toxicity, milder conditions. rsc.orgCatalyst efficiency and substrate scope.
Copper-Catalyzed N-Arylation High efficiency for C-N bond formation. mdpi.comLigand design and catalyst recyclability.
Continuous Flow Synthesis Enhanced safety, scalability, and process control. rsc.orgReactor design and optimization for this specific transformation.
CO2 Fixation Reactions Use of a renewable, non-toxic C1 source. mdpi.comCatalyst development for efficient CO2 activation.

Advanced Spectroscopic Characterization Techniques

While standard spectroscopic methods like 1H NMR, 13C NMR, and mass spectrometry are essential for routine characterization, a deeper understanding of the structural and dynamic properties of this compound requires the application of more advanced techniques. These methods can provide crucial insights into its three-dimensional structure, conformational preferences, and non-covalent interactions, which are vital for understanding its biological activity.

Future characterization efforts should employ:

2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC would unambiguously confirm atomic connectivity. NOESY or ROESY experiments could elucidate through-space interactions and determine the preferred conformation of the molecule in solution.

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information about the solid-state conformation, bond angles, bond lengths, and intermolecular interactions like hydrogen bonding.

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition with high accuracy. Tandem MS (MS/MS) experiments could be used to study fragmentation patterns, aiding in the structural elucidation of future derivatives.

Solid-State NMR (ssNMR): In the absence of suitable single crystals, ssNMR could provide valuable information about the structure and dynamics of the compound in its solid, amorphous, or polycrystalline form.

Integration of Machine Learning and Artificial Intelligence in Computational Studies

Specific applications of AI/ML could include:

Property Prediction: Training ML models on datasets of similar compounds to predict key properties such as solubility, toxicity, and absorption, distribution, metabolism, and excretion (ADME). elsevier.com

De Novo Design: Using generative AI models to design novel derivatives with potentially enhanced biological activity or improved physicochemical properties. nih.gov These models can explore a vast chemical space to identify promising new structures for synthesis.

Reaction Prediction and Synthesis Planning: Employing AI algorithms to predict the outcomes of potential chemical reactions or to devise the most efficient retrosynthetic pathways for the compound and its analogs. chemcopilot.commit.edunih.gov

Virtual Screening: Developing quantitative structure-activity relationship (QSAR) models to virtually screen large libraries of designed derivatives against potential biological targets. alliedacademies.org

AI/ML ApplicationObjectivePotential Impact
Generative Models Design novel derivatives with optimized properties.Accelerates the discovery of new lead compounds. nih.gov
Reaction Predictors Forecast the outcome and yield of synthetic steps.Reduces experimental failures and optimizes synthesis. chemeurope.com
QSAR Modeling Predict biological activity based on chemical structure.Prioritizes compounds for synthesis and biological testing. alliedacademies.org

Discovery of New Molecular Targets and Binding Modes

The oxazolidinone core is known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. nih.govnih.govscirp.orgbohrium.com A critical avenue of future research is to determine if this compound shares this mechanism of action and to explore potential new molecular targets. The unique substitution pattern may confer novel biological activities.

Unexplored research directions in this area are:

Target Validation: Confirming binding to the bacterial ribosome through biochemical and biophysical assays.

Target Deconvolution: Using unbiased, systematic approaches like chemical proteomics or affinity chromatography to identify potential binding proteins in various cell types (prokaryotic and eukaryotic). nih.govcreative-biolabs.comresearchgate.netresearchgate.net This could reveal unexpected "off-targets" or entirely new mechanisms of action.

Computational Docking and Molecular Dynamics: Performing molecular docking studies to predict the binding mode of the compound within the ribosomal binding pocket or against other potential targets identified through screening. nih.gov Molecular dynamics simulations can further explore the stability and dynamics of these interactions.

Phenotypic Screening: Testing the compound across a wide range of disease models (e.g., cancer, inflammation) to uncover novel therapeutic possibilities beyond its potential antibacterial role.

Development of High-Throughput Screening Methodologies for Derivatives

To efficiently explore the structure-activity relationship (SAR) of the this compound scaffold, high-throughput screening (HTS) methodologies are essential. news-medical.net Future work should focus on creating a diverse chemical library based on this core structure and employing modern screening techniques to rapidly assess biological activity.

Key strategies to pursue:

Combinatorial Chemistry: Synthesizing a library of derivatives by systematically varying the substituents on both the phenyl ring and potentially the oxazolidinone ring.

DNA-Encoded Libraries (DEL): A particularly powerful approach involves creating a DNA-encoded library where each unique chemical structure is tagged with a unique DNA barcode. wikipedia.org This allows for the simultaneous screening of billions of compounds against a biological target. x-chemrx.comnih.govmedchemexpress.com

High-Content Screening (HCS): Utilizing automated microscopy and image analysis to assess the effects of derivatives on cellular models, providing multiparametric readouts of cellular health, morphology, and function. nih.gov

Assay Miniaturization: Developing and optimizing miniaturized biological assays (e.g., in 384- or 1536-well plates) to reduce the consumption of reagents and compounds, thereby lowering screening costs. ucsf.edu

Contribution to Fundamental Chemical and Biological Understanding

Beyond its potential therapeutic applications, focused research on this compound can contribute to a more fundamental understanding of chemical and biological principles. The interplay between the electron-withdrawing benzoic acid group and the N-aryl oxazolidinone system presents an interesting case for studying electronic effects, molecular conformation, and their influence on biological activity.

Future studies could provide insights into:

Structure-Activity Relationships (SAR): A systematic study of derivatives could provide a detailed understanding of how the position and nature of substituents on the phenyl ring affect target binding and cellular activity. This knowledge is fundamental to the rational design of future drugs in the oxazolidinone class.

Pharmacophore Elucidation: Determining the key structural features of the molecule that are essential for its biological activity. This can help in understanding why certain oxazolidinones are active while others are not.

Probing Biological Pathways: Using this molecule as a chemical probe to investigate biological pathways. If it is found to have a specific molecular target, it can be used to study the function of that target in cellular processes. nih.gov

By pursuing these unexplored avenues, the scientific community can fully elucidate the chemical, biological, and therapeutic potential of this compound, potentially paving the way for new discoveries in medicinal chemistry and beyond.

Q & A

Q. Q1. What synthetic routes are commonly employed for the laboratory-scale preparation of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid?

Methodological Answer: A two-step approach is often utilized:

Cyclization : React 3-aminobenzoic acid with a cyclic carbonate (e.g., ethylene carbonate) under reflux in aprotic solvents (e.g., DMF or THF) to form the oxazolidinone ring via nucleophilic substitution.

Acid Activation : Use coupling reagents like EDCI/HOBt to facilitate carboxylate activation if further derivatization is required .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is recommended. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Structural Characterization

Q. Q2. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify the oxazolidinone ring (δ ~4.5 ppm for CH₂ groups) and benzoic acid moiety (δ ~12 ppm for COOH).
  • Infrared Spectroscopy (IR) : Confirm carbonyl stretches (C=O at ~1750 cm⁻¹ for oxazolidinone and ~1680 cm⁻¹ for COOH).
  • X-ray Crystallography : For unambiguous confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly if flexible substituents introduce conformational ambiguity .

Computational Modeling

Q. Q3. How can density functional theory (DFT) be applied to predict the electronic properties of this compound?

Methodological Answer:

  • Functional Selection : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to balance accuracy and computational cost for thermochemical properties .
  • Key Analyses :
    • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for reactivity prediction.
    • HOMO-LUMO Gaps : Estimate charge-transfer behavior for biological or catalytic applications.
    • Solvent Effects : Include polarizable continuum models (PCM) for aqueous or organic solvent simulations.

Biological Activity Profiling

Q. Q4. What in vitro assays are suitable for evaluating the pharmacological potential of this compound?

Methodological Answer:

  • Receptor Binding Assays : Test for prostaglandin receptor (EP2/EP3) agonism/antagonism using cell lines transfected with human receptors, measuring cAMP/IP1 levels (EC₅₀ values <10 nM indicate high potency) .
  • Enzyme Inhibition : Screen against cyclooxygenase (COX-1/COX-2) via fluorometric or colorimetric kits (e.g., Cayman Chemical).
  • Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cells to assess safety margins .

Advanced Crystallographic Challenges

Q. Q5. How can crystallographic data for flexible oxazolidinone derivatives be refined to resolve conformational disorder?

Methodological Answer:

  • Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to enhance data quality.
  • Refinement Strategies :
    • Apply SHELXL’s PART and SIMU commands to model disordered atoms.
    • Utilize ORTEP-3 for graphical validation of thermal ellipsoids and bond lengths .
  • Validation Tools : Check R-factors (<5%), ADPs, and PLATON’s ALERTS for structural integrity .

Stability & Storage Conditions

Q. Q6. What factors influence the stability of this compound during storage?

Methodological Answer:

  • Degradation Pathways : Hydrolysis of the oxazolidinone ring under acidic/basic conditions.
  • Optimal Storage : Store in airtight containers at room temperature (20–25°C) with desiccants (silica gel) to prevent moisture absorption.
  • Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation .

Agricultural Chemistry Applications

Q. Q7. How can researchers assess the potential of this compound as a pesticide intermediate?

Methodological Answer:

  • Structural Analogues : Compare with oxadixyl (a known fungicide containing the 2-oxo-1,3-oxazolidin-3-yl group) .
  • Bioactivity Testing :
    • Fungal Inhibition : Agar dilution assays against Phytophthora spp.
    • Metabolite Profiling : Use LC-MS to identify degradation products in soil/water systems .

Mechanistic DFT Studies

Q. Q8. How can hybrid DFT functionals model the reaction mechanisms involving this compound?

Methodological Answer:

  • Transition State Analysis : Locate saddle points using QST3 or NEB methods in Gaussian or ORCA.
  • Kinetic Parameters : Calculate activation energies (ΔG‡) for ring-opening reactions, incorporating exact exchange terms (e.g., B3LYP) to improve accuracy .
  • Solvent Modeling : Apply SMD continuum models to simulate aqueous or DMSO environments.

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3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid
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3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.